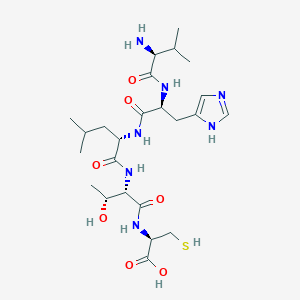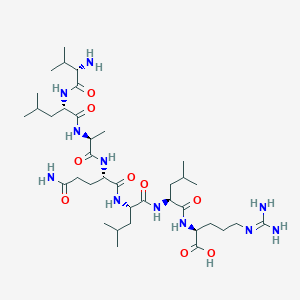
6-(Aminomethyl)-2,3-dihydrophthalazine-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Aminomethyl)-2,3-dihydrophthalazine-1,4-dione is a compound of significant interest in the field of organic chemistry This compound features a phthalazine core, which is a bicyclic structure containing nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-2,3-dihydrophthalazine-1,4-dione typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with hydrazine to form phthalazine derivatives. Subsequent functionalization at the 6-position with an aminomethyl group can be achieved through nucleophilic substitution reactions using appropriate aminating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: 6-(Aminomethyl)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine oxides, while reduction can produce phthalazine diols.
科学的研究の応用
6-(Aminomethyl)-2,3-dihydrophthalazine-1,4-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic uses is ongoing.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism by which 6-(Aminomethyl)-2,3-dihydrophthalazine-1,4-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signaling cascades.
類似化合物との比較
Phthalazine: A parent compound with a similar bicyclic structure but lacking the aminomethyl group.
Hydrazinophthalazine: Contains a hydrazine moiety instead of an aminomethyl group.
Phthalazine-1,4-dione: Lacks the aminomethyl substitution but shares the core structure.
Uniqueness: 6-(Aminomethyl)-2,3-dihydrophthalazine-1,4-dione is unique due to the presence of both the aminomethyl group and the dihydrophthalazine-1,4-dione moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
186350-16-3 |
|---|---|
分子式 |
C9H9N3O2 |
分子量 |
191.19 g/mol |
IUPAC名 |
6-(aminomethyl)-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C9H9N3O2/c10-4-5-1-2-6-7(3-5)9(14)12-11-8(6)13/h1-3H,4,10H2,(H,11,13)(H,12,14) |
InChIキー |
WSPYANQWGSCNMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1CN)C(=O)NNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile](/img/structure/B14261202.png)
![2-Thiazolamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14261204.png)
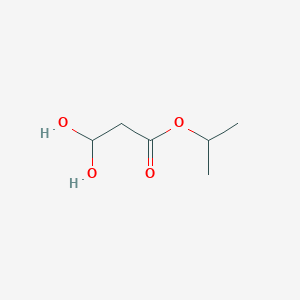

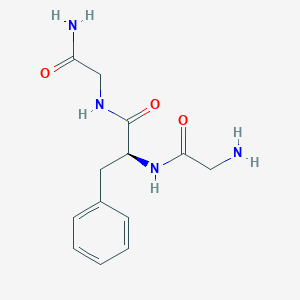

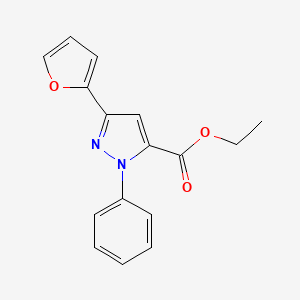
![2,2'-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14261239.png)
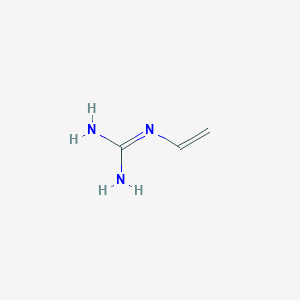
![7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane](/img/structure/B14261251.png)
